molecular formula C10H13Cl2NO2 B12385151 Baclofen-d5 (hydrochloride)

Baclofen-d5 (hydrochloride)

Cat. No.: B12385151
M. Wt: 255.15 g/mol
InChI Key: WMNUVYYLMCMHLU-KLBVHALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baclofen-d5 (hydrochloride) is a deuterated form of Baclofen, a gamma-aminobutyric acid (GABA) derivative. Baclofen is primarily used as a muscle relaxant and antispasmodic agent. The deuterated form, Baclofen-d5, is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baclofen-d5 (hydrochloride) involves the incorporation of deuterium into the Baclofen molecule. One common method is the catalytic hydrogenation of Baclofen in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction typically occurs under mild conditions using a palladium or platinum catalyst .

Industrial Production Methods

Industrial production of Baclofen-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Baclofen-d5 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Baclofen, which are studied for their pharmacological properties .

Scientific Research Applications

Baclofen-d5 (hydrochloride) is widely used in scientific research due to its deuterium labeling. Some key applications include:

Mechanism of Action

Baclofen-d5 (hydrochloride) exerts its effects by acting as an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors. Upon binding to GABA B receptors, Baclofen causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in the inhibition of neurotransmitter release and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Baclofen-d5 (hydrochloride)

Baclofen-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and interactions in the body. This labeling also helps in reducing the rate of metabolic degradation, potentially leading to longer-lasting effects .

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

255.15 g/mol

IUPAC Name

4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-deuteriobutanoic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/i1D,2D,3D,4D,8D;

InChI Key

WMNUVYYLMCMHLU-KLBVHALJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)O)CN)[2H])[2H])Cl)[2H].Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl

Origin of Product

United States

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